4-Phenoxybenzhydrazide

Description

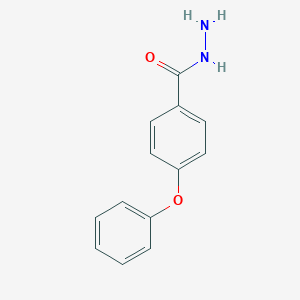

Structure

3D Structure

Properties

IUPAC Name |

4-phenoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c14-15-13(16)10-6-8-12(9-7-10)17-11-4-2-1-3-5-11/h1-9H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRBASDKESQRLCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375116 | |

| Record name | 4-Phenoxybenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143667-36-1 | |

| Record name | 4-Phenoxybenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Phenoxybenzhydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Phenoxybenzhydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-phenoxybenzhydrazide, a molecule of interest in medicinal chemistry and drug development. This document details the synthetic protocol, analytical characterization, and relevant data presented in a clear and accessible format for laboratory use.

Synthesis of 4-Phenoxybenzhydrazide

The synthesis of 4-phenoxybenzhydrazide is readily achieved through the hydrazinolysis of a corresponding 4-phenoxybenzoate ester, typically the methyl or ethyl ester, with hydrazine hydrate. This nucleophilic acyl substitution reaction is a well-established and efficient method for the preparation of hydrazides.[1]

Experimental Protocol

Materials:

-

Methyl 4-phenoxybenzoate

-

Hydrazine hydrate (80-100% solution)

-

Ethanol or Methanol (absolute)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Beaker

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 4-phenoxybenzoate in a minimal amount of absolute ethanol or methanol.

-

To this solution, add a molar excess of hydrazine hydrate (typically 1.5 to 2 equivalents).

-

Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

After completion, allow the reaction mixture to cool to room temperature. In many cases, the product will precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with a small amount of cold ethanol or methanol to remove any unreacted starting materials and impurities.

-

Dry the purified 4-phenoxybenzhydrazide product, preferably in a vacuum oven.

Characterization of 4-Phenoxybenzhydrazide

The structural confirmation and purity assessment of the synthesized 4-phenoxybenzhydrazide are crucial. This is achieved through a combination of spectroscopic and physical methods.

Physical Properties

| Property | Expected Value |

| Molecular Formula | C₁₃H₁₂N₂O₂ |

| Molecular Weight | 228.25 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Data not available in the searched literature. Typically, benzhydrazides are crystalline solids with sharp melting points. For comparison, the melting point of 4-hydroxybenzhydrazide is 264-266 °C.[2] |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF, and sparingly soluble in alcohols. |

Spectroscopic Data

The proton nuclear magnetic resonance (¹H NMR) spectrum is used to identify the chemical environment of the hydrogen atoms in the molecule.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -NH₂ (Amine) | ~4.5 - 5.0 | Singlet (broad) | 2H |

| -NH- (Amide) | ~9.5 - 10.0 | Singlet (broad) | 1H |

| Aromatic Protons | ~6.9 - 8.0 | Multiplets | 9H |

Note: The exact chemical shifts can vary depending on the solvent used.

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum provides information about the different carbon environments in the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | ~165 - 170 |

| Aromatic Carbons | ~115 - 160 |

Infrared spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| N-H stretch (amine & amide) | 3200 - 3400 | Medium to Strong, Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C=O stretch (amide I) | 1640 - 1680 | Strong |

| N-H bend (amide II) | 1515 - 1550 | Medium |

| C-O-C stretch (ether) | 1200 - 1270 | Strong |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| Ion | Expected m/z Value |

| [M]⁺ (Molecular Ion) | ~228.09 |

| [M+H]⁺ | ~229.10 |

| [M+Na]⁺ | ~251.08 |

Visualizations

Synthesis Workflow

Caption: Synthetic workflow for 4-phenoxybenzhydrazide.

Characterization Workflow

Caption: General workflow for the characterization of 4-phenoxybenzhydrazide.

References

The Discovery and Biological Potential of 4-Phenoxybenzhydrazide and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzhydrazide scaffold is a versatile and privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This technical guide focuses on 4-phenoxybenzhydrazide and its analogs, exploring their discovery, synthesis, and multifaceted biological potential. While the initial synthesis of 4-phenoxybenzhydrazide is rooted in fundamental organic chemistry principles, its derivatives have emerged as promising candidates in various therapeutic areas, including antimicrobial, anticancer, and enzyme inhibition applications. This document provides a comprehensive overview of the synthetic methodologies, key biological findings with quantitative data, and the putative mechanisms of action associated with this class of compounds.

Introduction: The Benzhydrazide Scaffold

Benzhydrazides are a class of organic compounds characterized by a benzene ring attached to a hydrazide functional group (-CONHNH₂). This structural motif serves as a crucial pharmacophore in a variety of biologically active molecules. The presence of the hydrazide group allows for the formation of hydrazones through condensation with aldehydes and ketones, leading to a vast library of derivatives with diverse pharmacological properties.[1] The broader family of benzoylhydrazones is known to exhibit a wide range of bioactivities, including antibacterial, antifungal, anti-inflammatory, analgesic, anticancer, and antituberculosis effects.[2]

The core structure of 4-phenoxybenzhydrazide introduces a phenoxy substituent at the para position of the benzene ring, offering a unique combination of lipophilicity and potential for hydrogen bonding interactions, which can significantly influence its binding to biological targets.

Synthesis of 4-Phenoxybenzhydrazide and its Analogs

The synthesis of 4-phenoxybenzhydrazide is a straightforward process that typically begins with the corresponding 4-phenoxybenzoic acid. The general synthetic route involves two main steps: esterification of the carboxylic acid followed by hydrazinolysis of the resulting ester.

Synthesis of 4-Phenoxybenzoic Acid

4-Phenoxybenzoic acid can be synthesized via a nucleophilic aromatic substitution reaction between phenol and p-chlorobenzoic acid. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, and a solvent like tetralin at elevated temperatures.

Synthesis of 4-Phenoxybenzhydrazide

The most common method for the preparation of 4-phenoxybenzhydrazide involves the reaction of an ester of 4-phenoxybenzoic acid (e.g., methyl or ethyl 4-phenoxybenzoate) with hydrazine hydrate.

Experimental Protocol: Synthesis of 4-Phenoxybenzhydrazide

-

Esterification of 4-Phenoxybenzoic Acid: A mixture of 4-phenoxybenzoic acid (1 equivalent) and an excess of methanol or ethanol is refluxed in the presence of a catalytic amount of concentrated sulfuric acid for several hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the excess alcohol is removed under reduced pressure. The residue is neutralized with a weak base, and the crude ester is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the corresponding ester.

-

Hydrazinolysis of the Ester: The synthesized ester (1 equivalent) is dissolved in a suitable solvent such as ethanol or methanol. Hydrazine hydrate (an excess, typically 3-5 equivalents) is added to the solution. The reaction mixture is refluxed for several hours until the starting ester is consumed (monitored by TLC). Upon cooling, the 4-phenoxybenzhydrazide often precipitates out of the solution. The solid product is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization.

Synthesis of 4-Phenoxybenzhydrazide Analogs (Hydrazones)

The synthesis of hydrazone derivatives from 4-phenoxybenzhydrazide is achieved through a condensation reaction with various aldehydes or ketones.

Experimental Protocol: General Synthesis of 4-Phenoxybenzhydrazone Derivatives

-

A solution of 4-phenoxybenzhydrazide (1 equivalent) in a suitable solvent (e.g., ethanol, methanol) is prepared.

-

To this solution, the desired aldehyde or ketone (1 equivalent) is added, often with a catalytic amount of acid (e.g., a few drops of glacial acetic acid).

-

The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from a few minutes to several hours, depending on the reactivity of the carbonyl compound.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the resulting hydrazone derivative, which is often a solid, precipitates from the reaction mixture upon cooling.

-

The solid product is collected by filtration, washed with a cold solvent to remove any unreacted starting materials, and dried. Further purification can be achieved by recrystallization from an appropriate solvent.

dot

Caption: Synthetic workflow for 4-Phenoxybenzhydrazide and its analogs.

Biological Activities and Quantitative Data

While specific and extensive quantitative data for 4-phenoxybenzhydrazide itself is not widely published, the biological activities of its broader class of benzhydrazide and hydrazone analogs have been extensively studied. The data presented in the following tables are from various studies on structurally related compounds and are intended to be representative of the potential of this chemical class.

Antimicrobial Activity

Hydrazone derivatives of various benzhydrazides have demonstrated significant activity against a range of bacterial and fungal pathogens. The mechanism of action is often attributed to the inhibition of essential enzymes or disruption of the microbial cell wall.

Table 1: Representative Antimicrobial Activity of Benzhydrazide Analogs

| Compound ID | Structure (Modification on Hydrazide) | Target Organism | MIC (µg/mL) | Reference |

| Analog A | 4-Fluorobenzylidene | Staphylococcus aureus | 3.91 | [3] |

| Analog B | 4-Chlorobenzylidene | Bacillus subtilis | 0.78 | [1] |

| Analog C | 4-Nitrobenzylidene | Escherichia coli | 23.30 | [4] |

| Analog D | 3,4-Dichlorobenzylidene | Methicillin-resistant S. aureus (MRSA) | 1.56 | [1] |

| Analog E | 4-Bromobenzylidene | Acinetobacter baumannii | 0.78 | [1] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a specific cell density (e.g., 10⁵ CFU/mL).

-

Compound Dilution: The test compounds are serially diluted in the growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism in broth) and negative (broth only) controls are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity

Several benzhydrazide derivatives have been investigated for their potential as anticancer agents. Their mechanisms of action can be diverse, including the inhibition of kinases, induction of apoptosis, and disruption of microtubule dynamics.

Table 2: Representative Anticancer Activity of Benzhydrazide Analogs

| Compound ID | Structure (Modification on Hydrazide) | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Analog F | 4-(2-(dimethylamino)ethoxy)benzylidene | MCF-7 (Breast) | 27.39 | [5] |

| Analog G | 4-(2-(dimethylamino)ethoxy)benzylidene | A549 (Lung) | 45.24 | [5] |

| Analog H | 4-Maleimidylphenyl-hydrazide derivative | RAW 264.7 (Macrophage) | Non-toxic at 15 µM | [6] |

| Analog I | 4-Fluorophenyl substituted pyrimidine | MCF-7 (Breast) | 0.33 | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce MTT to formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC₅₀ Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC₅₀) is calculated from the dose-response curve.

Enzyme Inhibition

Benzhydrazide analogs have been identified as inhibitors of various enzymes, playing roles in different disease pathways.

Table 3: Representative Enzyme Inhibitory Activity of Benzhydrazide Analogs

| Compound ID | Structure (Modification on Hydrazide) | Target Enzyme | IC₅₀ (µM) | Reference |

| Analog J | 2,4,6-Trihydroxybenzylidene | Antiglycation | 216.52 | [2] |

| Analog K | 2,4-Dihydroxybenzylidene | Antiglycation | 227.75 | [2] |

| Analog L | 4-(2-(dimethylamino)ethoxy)benzylidene | MARK4 Kinase | nM range | [5] |

| Analog M | 4-Aminoquinazoline derivative | Succinate Dehydrogenase (SDH) | 11.02 | [8] |

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways affected by 4-phenoxybenzhydrazide are not yet fully elucidated, related benzamide and benzhydrazide derivatives have been shown to modulate key cellular pathways implicated in cancer and other diseases.

dot

References

- 1. Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid and 4-[3-(3,4-difluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Phenoxybenzhydrazide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenoxybenzhydrazide is an aromatic carbohydrazide featuring a phenoxy group attached to a benzoyl hydrazide core. This scaffold is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science, due to the diverse biological activities exhibited by benzhydrazide derivatives. These activities include antimicrobial, anticonvulsant, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 4-Phenoxybenzhydrazide, along with a discussion of the known biological activities of related compounds, offering a valuable resource for researchers and professionals in drug development.

Chemical Structure and Properties

4-Phenoxybenzhydrazide possesses the chemical formula C₁₃H₁₂N₂O₂ and a molecular weight of 228.25 g/mol . The structure consists of a central phenyl ring substituted with a phenoxy group (-O-C₆H₅) at the para position (position 4) relative to a carbohydrazide group (-CONHNH₂).

Table 1: Physicochemical Properties of 4-Phenoxybenzhydrazide and a Related Compound

| Property | 4-Phenoxybenzhydrazide | 4-[4-(hydrazinesulfonyl)phenoxy]benzenesulfonohydrazide (Reference Compound) |

| Molecular Formula | C₁₃H₁₂N₂O₂ | C₁₂H₁₄N₄O₄S₂ |

| Molecular Weight | 228.25 g/mol | 358.40 g/mol |

| Melting Point | Data not available | 183 °C[1] |

| Boiling Point | Data not available | 292 °C[1] |

| Solubility | Predicted to have limited solubility in water and be soluble in polar organic solvents. | Soluble in polar solvents like water and alcohols.[1] |

Spectroscopic Characterization

Detailed experimental spectroscopic data for 4-Phenoxybenzhydrazide is not widely published. However, based on the analysis of related benzohydrazide structures, the expected spectral characteristics are outlined below.

Table 2: Predicted Spectroscopic Data for 4-Phenoxybenzhydrazide

| Technique | Expected Peaks/Signals |

| ¹H NMR | Aromatic protons (multiplets), N-H protons of the hydrazide group (singlets, exchangeable with D₂O), and protons of the phenoxy group. |

| ¹³C NMR | Carbonyl carbon (~165-175 ppm), aromatic carbons (110-160 ppm), and carbons of the phenoxy group. |

| IR (Infrared) Spectroscopy | N-H stretching vibrations (around 3200-3400 cm⁻¹), C=O stretching (around 1640-1680 cm⁻¹), C-N stretching, and aromatic C-H and C=C stretching bands. |

| Mass Spectrometry | A molecular ion peak [M]⁺ corresponding to the molecular weight of 228.25, along with characteristic fragmentation patterns. |

Synthesis of 4-Phenoxybenzhydrazide

The synthesis of 4-Phenoxybenzhydrazide can be achieved through a multi-step process, beginning with the formation of its precursor, 4-phenoxybenzoic acid.

Experimental Protocol: Synthesis of 4-Phenoxybenzhydrazide

Step 1: Synthesis of 4-Phenoxybenzoic Acid

A common method for synthesizing 4-phenoxybenzoic acid is the Ullmann condensation reaction.

-

Materials: 4-hydroxybenzoic acid, bromobenzene, potassium carbonate (K₂CO₃), copper powder (catalyst), and dimethylformamide (DMF) as the solvent.

-

Procedure:

-

In a round-bottom flask, combine 4-hydroxybenzoic acid, bromobenzene, and potassium carbonate in DMF.

-

Add a catalytic amount of copper powder.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture and pour it into acidified water to precipitate the crude 4-phenoxybenzoic acid.

-

Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 4-phenoxybenzoic acid.

-

Step 2: Synthesis of 4-Phenoxybenzhydrazide

The conversion of the carboxylic acid to the hydrazide is typically achieved via an ester intermediate.

-

Materials: 4-phenoxybenzoic acid, methanol (or ethanol), thionyl chloride (SOCl₂), and hydrazine hydrate (N₂H₄·H₂O).

-

Procedure:

-

Esterification: Dissolve 4-phenoxybenzoic acid in methanol and add a catalytic amount of thionyl chloride. Reflux the mixture for several hours. After completion, remove the solvent under reduced pressure to obtain the methyl 4-phenoxybenzoate.

-

Hydrazinolysis: Dissolve the methyl 4-phenoxybenzoate in ethanol and add an excess of hydrazine hydrate. Reflux the mixture for several hours.

-

Upon cooling, the 4-Phenoxybenzhydrazide will precipitate out of the solution.

-

Filter the solid product, wash with cold ethanol, and dry to obtain the final product.

-

Caption: Synthetic workflow for 4-Phenoxybenzhydrazide.

Biological Activities of Benzohydrazide Derivatives

Benzohydrazide and its derivatives are a well-studied class of compounds with a broad spectrum of biological activities. While specific data for 4-Phenoxybenzhydrazide is limited, the activities of related compounds provide valuable insights into its potential therapeutic applications.

Antimicrobial Activity

Numerous studies have demonstrated the antibacterial and antifungal properties of benzohydrazide derivatives. The mechanism of action is often attributed to the inhibition of essential enzymes in microorganisms or disruption of cell wall synthesis.

Anticonvulsant Activity

The hydrazone moiety (-C=N-NH-) present in many benzohydrazide derivatives is a key pharmacophore for anticonvulsant activity. These compounds are thought to exert their effects by interacting with various ion channels and neurotransmitter systems in the central nervous system.

Anti-inflammatory Activity

Several benzohydrazide derivatives have shown promising anti-inflammatory effects. Their mechanism of action may involve the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) or the modulation of inflammatory signaling pathways.

Caption: Potential biological activities of 4-Phenoxybenzhydrazide.

Conclusion

4-Phenoxybenzhydrazide is a versatile molecule with a chemical structure that suggests a range of potential biological activities. While specific experimental data for this compound are not extensively available, this technical guide provides a solid foundation for researchers by summarizing its known chemical properties, outlining a reliable synthetic route, and highlighting the therapeutic potential based on the activities of related benzohydrazide derivatives. Further investigation into the specific biological profile and mechanism of action of 4-Phenoxybenzhydrazide is warranted and could lead to the development of novel therapeutic agents.

References

The Ascendant Therapeutic Potential of 4-Phenoxybenzhydrazide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to a burgeoning interest in the biological activities of various heterocyclic compounds. Among these, 4-phenoxybenzhydrazide derivatives have emerged as a promising scaffold, exhibiting a diverse range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and potential mechanisms of action of this versatile class of compounds, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Core Biological Activities and Quantitative Data

The biological potential of 4-phenoxybenzhydrazide derivatives is intrinsically linked to the diverse functionalities that can be introduced at the N'-position of the hydrazide moiety. The formation of Schiff bases with various aldehydes, for instance, has been a common and effective strategy to generate libraries of compounds with a wide spectrum of activities.

Anticancer Activity

Several studies have highlighted the cytotoxic effects of hydrazone derivatives against various cancer cell lines. While specific data for a broad range of 4-phenoxybenzhydrazide derivatives is still emerging, studies on structurally related compounds provide valuable insights. For instance, benzohydrazide derivatives have demonstrated significant antiproliferative activity. The anticancer potential is often evaluated using the MTT assay, which measures cell viability.

Table 1: Anticancer Activity of Selected Hydrazone Derivatives

| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| H20 | Benzohydrazide-dihydropyrazole | A549 (Lung) | 0.46 | [1] |

| MCF-7 (Breast) | 0.29 | [1] | ||

| HeLa (Cervical) | 0.15 | [1] | ||

| HepG2 (Liver) | 0.21 | [1] | ||

| 2a | Benzylidene-trimethoxybenzohydrazide | PC3 (Prostate) | 0.2 | [2] |

| 2c | Benzylidene-trimethoxybenzohydrazide | PC3 (Prostate) | 0.2 | [2] |

| 3m | Oxadiazole-trimethoxyphenyl | PC3 (Prostate) | 0.3 | [2] |

Note: The data presented is for structurally related benzohydrazide derivatives, highlighting the potential of the broader class of compounds.

Antimicrobial Activity

The hydrazone scaffold is a well-established pharmacophore in the development of antimicrobial agents. The antimicrobial efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.

Table 2: Antimicrobial Activity of Selected Hydrazide-Hydrazone Derivatives

| Compound ID | Derivative Type | Microbial Strain | MIC (µg/mL) | Reference |

| 3 | 4-Iodosalicylhydrazone | Staphylococcus aureus | 7.81 | [3] |

| 4 | 4-Iodosalicylhydrazone | Staphylococcus aureus | 7.81 | [3] |

| 5 | 4-Iodosalicylhydrazone | Bacillus subtilis | 7.81 | [3] |

| 7 | N-(4-fluorobenzylidene)benzohydrazide | Staphylococcus aureus | - | [4] |

| Klebsiella pneumoniae | - | [4] | ||

| 15 | Isonicotinic acid hydrazone | Gram-positive bacteria | 1.95-7.81 | [4] |

Note: The data is for analogous hydrazide-hydrazone derivatives, indicating the potential antimicrobial properties of the 4-phenoxybenzhydrazide scaffold. '-' indicates data was presented as zone of inhibition rather than MIC.

Anti-inflammatory and Antioxidant Activity

Hydrazone derivatives have also been investigated for their anti-inflammatory and antioxidant properties. The anti-inflammatory activity is often assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, while antioxidant potential is commonly evaluated using DPPH and ABTS radical scavenging assays.

Table 3: Anti-inflammatory and Antioxidant Activity of Selected Hydrazide Derivatives

| Compound ID | Activity Type | Assay | IC50 / % Inhibition | Reference |

| ohbh4 | Antioxidant | DPPH radical scavenging | ~46% inhibition @ 1 mg/mL | [5] |

| ohbh2 | Antioxidant | ABTS radical scavenging | ~55% inhibition @ 1 mg/mL | [5] |

| 11i | Anti-inflammatory | Carrageenan-induced paw edema | More potent than mefenamic acid | [6] |

| 2b-2e | Anti-inflammatory | Mast cell degranulation | IC50: 4.7 - 13.5 µM | [7] |

Note: The presented data is for various benzhydrazide and phenoxy derivatives, suggesting the potential for 4-phenoxybenzhydrazide derivatives to exhibit similar activities.

Experimental Protocols

The synthesis and biological evaluation of 4-phenoxybenzhydrazide derivatives involve a series of well-established experimental procedures.

Synthesis of 4-Phenoxybenzhydrazide Derivatives (General Procedure)

The synthesis of N'-substituted-4-phenoxybenzhydrazides is typically a straightforward two-step process.

Caption: General synthetic scheme for N'-substituted-4-phenoxybenzhydrazide derivatives.

-

Esterification: 4-Phenoxybenzoic acid is refluxed with methanol in the presence of a catalytic amount of sulfuric acid to yield methyl 4-phenoxybenzoate.

-

Hydrazinolysis: The resulting ester is then refluxed with hydrazine hydrate in a suitable solvent like ethanol to produce 4-phenoxybenzhydrazide.

-

Schiff Base Formation: The 4-phenoxybenzhydrazide is condensed with various substituted aldehydes in refluxing ethanol with a catalytic amount of acetic acid to afford the final N'-substituted-4-phenoxybenzhydrazide derivatives.

Biological Assays

This colorimetric assay is used to assess cell metabolic activity and, by extension, cell viability.

Caption: Workflow of the MTT assay for cytotoxicity screening.

Protocol:

-

Cancer cells are seeded in 96-well plates and allowed to adhere for 24 hours.

-

The cells are then treated with various concentrations of the 4-phenoxybenzhydrazide derivatives and incubated for an additional 48 hours.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

-

The medium is removed, and the formazan crystals are dissolved in a solubilizing agent like DMSO.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol:

-

Serial dilutions of the 4-phenoxybenzhydrazide derivatives are prepared in a liquid growth medium in 96-well microtiter plates.

-

A standardized inoculum of the test microorganism is added to each well.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways

The biological activities of hydrazone derivatives are often attributed to their interaction with various cellular signaling pathways. While specific pathways for 4-phenoxybenzhydrazide derivatives are still under investigation, insights can be drawn from related compounds.

Potential Anticancer Signaling Pathways

Many anticancer agents exert their effects by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. Hydrazone derivatives have been shown to modulate key signaling pathways involved in these processes.

Caption: Potential anticancer signaling pathway targeted by hydrazone derivatives.

Some benzohydrazide derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase[1]. Inhibition of the EGFR signaling pathway, which includes downstream effectors like PI3K, Akt, and mTOR, can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells.

Conclusion and Future Directions

4-Phenoxybenzhydrazide derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. The available data, primarily from structurally related compounds, strongly suggests their potential as anticancer, antimicrobial, and anti-inflammatory agents. The ease of synthesis and the ability to introduce a wide variety of substituents allow for the generation of large compound libraries for high-throughput screening and structure-activity relationship studies.

Future research should focus on the synthesis and comprehensive biological evaluation of a broader range of 4-phenoxybenzhydrazide derivatives to elucidate their specific mechanisms of action and identify lead compounds for further preclinical and clinical development. A deeper understanding of their interactions with specific cellular targets and signaling pathways will be crucial for the rational design of more potent and selective therapeutic agents based on this promising chemical scaffold.

References

- 1. Anticancer Activity of Benzo[ a]phenoxazine Compounds Promoting Lysosomal Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, structure, and bioactivity of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide and 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Searching for novel antimicrobial agents among hydrazide-hydrazones of 4-iodosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]

- 6. Synthesis, analgesic and anti-inflammatory activity of 4-(2-phenoxyphenyl)semicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and anti-inflammatory evaluation of 9-phenoxyacridine and 4-phenoxyfuro[2,3-b]quinoline derivatives. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of 4-Phenoxybenzhydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrazide derivatives are a versatile class of compounds extensively studied for their wide range of pharmacological activities. This technical guide focuses on 4-Phenoxybenzhydrazide, a molecule of significant interest due to its structural similarity to other biologically active benzhydrazides and phenoxy-containing compounds. While direct experimental data on 4-Phenoxybenzhydrazide is emerging, this document consolidates the available information on its synthesis and provides a comprehensive overview of its potential therapeutic applications based on the well-documented activities of structurally related compounds. Detailed experimental protocols for the synthesis and biological evaluation of 4-Phenoxybenzhydrazide are provided to facilitate further research and drug discovery efforts in this area. This guide aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this promising scaffold.

Introduction

The benzhydrazide scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects. The incorporation of a phenoxy group can modulate the lipophilicity and electronic properties of a molecule, potentially enhancing its pharmacokinetic profile and biological activity. 4-Phenoxybenzhydrazide combines these two key pharmacophores, making it a compelling candidate for therapeutic development. This guide will explore the synthesis, potential mechanisms of action, and putative therapeutic applications of 4-Phenoxybenzhydrazide, drawing parallels with extensively studied analogues.

Synthesis of 4-Phenoxybenzhydrazide

The synthesis of 4-Phenoxybenzhydrazide is a multi-step process that begins with the formation of 4-phenoxybenzoic acid, followed by esterification and subsequent reaction with hydrazine hydrate.

Synthesis of 4-Phenoxybenzoic Acid

Several methods have been reported for the synthesis of 4-phenoxybenzoic acid. One common approach involves the Ullmann condensation of phenol with a p-halobenzoic acid. An alternative method utilizes the oxidation of 4-phenoxyacetophenone.[1]

Esterification to Methyl 4-Phenoxybenzoate

The carboxylic acid group of 4-phenoxybenzoic acid is converted to its methyl ester, typically through Fischer-Speier esterification using methanol in the presence of a catalytic amount of strong acid.

Formation of 4-Phenoxybenzhydrazide

The final step involves the reaction of methyl 4-phenoxybenzoate with hydrazine hydrate. This nucleophilic acyl substitution reaction yields the desired 4-Phenoxybenzhydrazide.

Potential Therapeutic Applications

Based on the established biological activities of related benzhydrazide and phenoxyacetohydrazide derivatives, 4-Phenoxybenzhydrazide is hypothesized to possess anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Numerous hydrazide derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanism often involves the induction of apoptosis. The evaluation of 4-Phenoxybenzhydrazide's anticancer potential is a promising area of research.

Antimicrobial Activity

The hydrazide functional group is a key feature in several antimicrobial agents. It is anticipated that 4-Phenoxybenzhydrazide may exhibit inhibitory activity against a range of bacterial and fungal pathogens.

Anti-inflammatory Activity

Phenoxyacetic acid and its derivatives have been shown to possess anti-inflammatory properties. The structural similarity of 4-Phenoxybenzhydrazide suggests it may also modulate inflammatory pathways.

Experimental Protocols

To facilitate the investigation of 4-Phenoxybenzhydrazide's therapeutic potential, detailed protocols for its synthesis and biological evaluation are provided below.

Synthesis of 4-Phenoxybenzhydrazide

Step 1: Synthesis of 4-Phenoxybenzoic Acid [1]

-

In a suitable reaction vessel, combine phenol, sodium hydroxide, and water.

-

Heat the mixture to 60°C and stir for 2 hours to form sodium phenate.

-

In a separate flask, dissolve p-chlorobenzoic acid in a high-boiling point solvent like tetralin.

-

Slowly add the sodium phenate solution to the p-chlorobenzoic acid solution at approximately 150°C.

-

After the reaction is complete, cool the mixture and acidify with concentrated hydrochloric acid to a pH of 1 to precipitate the crude 4-phenoxybenzoic acid.

-

Filter the crude product and recrystallize from ethanol to obtain pure 4-phenoxybenzoic acid.

Step 2: Synthesis of Methyl 4-Phenoxybenzoate

-

Dissolve 4-phenoxybenzoic acid in methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours.

-

After completion, neutralize the excess acid and extract the methyl 4-phenoxybenzoate with a suitable organic solvent.

-

Purify the product by distillation or chromatography.

Step 3: Synthesis of 4-Phenoxybenzhydrazide [2]

-

Dissolve methyl 4-phenoxybenzoate in ethanol.

-

Add an excess of hydrazine hydrate to the solution.

-

Reflux the reaction mixture for 3-7 hours, monitoring the progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to allow the 4-Phenoxybenzhydrazide to precipitate.

-

Filter the solid product, wash with cold methanol, and dry. Recrystallization from a suitable solvent may be performed for further purification.

In Vitro Anticancer Activity: MTT Assay[3][4][5][6][7]

Objective: To determine the cytotoxic effect of 4-Phenoxybenzhydrazide on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HeLa)

-

Complete cell culture medium

-

4-Phenoxybenzhydrazide (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Protocol:

-

Seed cancer cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of 4-Phenoxybenzhydrazide in cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plates for 48-72 hours in a CO₂ incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay[8][9][10][11][12]

Objective: To determine the lowest concentration of 4-Phenoxybenzhydrazide that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strain of interest

-

Mueller-Hinton broth (for bacteria) or appropriate broth for fungi

-

4-Phenoxybenzhydrazide (dissolved in a suitable solvent)

-

96-well microplates

-

Spectrophotometer or microplate reader

Protocol:

-

Prepare a standardized inoculum of the microorganism.

-

In a 96-well microplate, prepare serial two-fold dilutions of 4-Phenoxybenzhydrazide in the appropriate broth.

-

Inoculate each well with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound at which no visible growth is observed.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model[13][14][15][16][17]

Objective: To evaluate the anti-inflammatory effect of 4-Phenoxybenzhydrazide in an acute inflammation model.

Materials:

-

Wistar rats or Swiss albino mice

-

Carrageenan (1% w/v in saline)

-

4-Phenoxybenzhydrazide (suspended in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)

-

Positive control (e.g., Indomethacin)

-

Plethysmometer or digital calipers

Protocol:

-

Acclimatize the animals for at least one week before the experiment.

-

Divide the animals into groups: vehicle control, carrageenan control, positive control, and 4-Phenoxybenzhydrazide treatment groups (at different doses).

-

Administer the vehicle, positive control, or 4-Phenoxybenzhydrazide orally or intraperitoneally.

-

After a specific time (e.g., 60 minutes), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume or thickness at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer or calipers.

-

Calculate the percentage of inhibition of paw edema for each group compared to the carrageenan control group.

Data Presentation

Table 1: Hypothetical In Vitro Anticancer Activity of 4-Phenoxybenzhydrazide

| Cell Line | IC₅₀ (µM) |

| MCF-7 (Breast Cancer) | To be determined |

| HeLa (Cervical Cancer) | To be determined |

| A549 (Lung Cancer) | To be determined |

Table 2: Hypothetical In Vitro Antimicrobial Activity of 4-Phenoxybenzhydrazide

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus | To be determined |

| Escherichia coli | To be determined |

| Candida albicans | To be determined |

Table 3: Hypothetical In Vivo Anti-inflammatory Activity of 4-Phenoxybenzhydrazide

| Treatment Group | Dose (mg/kg) | % Inhibition of Paw Edema (at 3h) |

| Vehicle Control | - | 0 |

| Indomethacin | 10 | To be determined |

| 4-Phenoxybenzhydrazide | 25 | To be determined |

| 4-Phenoxybenzhydrazide | 50 | To be determined |

| 4-Phenoxybenzhydrazide | 100 | To be determined |

Visualizations

Caption: Synthetic pathway for 4-Phenoxybenzhydrazide.

Caption: Putative anticancer mechanism of action.

Caption: Potential anti-inflammatory signaling pathway.

Conclusion

4-Phenoxybenzhydrazide represents a promising scaffold for the development of novel therapeutic agents. While direct biological data is currently limited, the extensive research on related benzhydrazide and phenoxy-containing molecules strongly suggests its potential as an anticancer, antimicrobial, and anti-inflammatory agent. The synthetic route is well-established, and the provided experimental protocols offer a clear path for its comprehensive biological evaluation. Further investigation into the specific mechanisms of action and in vivo efficacy of 4-Phenoxybenzhydrazide is warranted and could lead to the discovery of new and effective treatments for a variety of diseases. This technical guide serves as a catalyst for such research, providing the necessary foundational information and methodologies to unlock the therapeutic potential of this intriguing molecule.

References

An In-depth Technical Guide on the Potential Mechanisms of Action of 4-Phenoxybenzhydrazide Compounds

For Researchers, Scientists, and Drug Development Professionals

December 2025

Executive Summary

The 4-phenoxybenzhydrazide scaffold represents a promising, yet underexplored, area in medicinal chemistry. While direct research on this specific class of compounds is limited, extensive studies on structurally related benzhydrazides, hydrazones, and other phenoxy-containing molecules provide a strong foundation for predicting their potential mechanisms of action. This guide synthesizes the available information on these analogous compounds to offer a comprehensive overview of the likely biological targets and signaling pathways of 4-phenoxybenzhydrazide derivatives. The primary anticipated mechanisms include antimicrobial activity, particularly against Mycobacterium tuberculosis, anticancer effects through the induction of apoptosis, and the inhibition of various key enzymes. This document provides a theoretical framework, quantitative data from related compounds, and detailed experimental protocols to empower researchers to investigate the therapeutic potential of 4-phenoxybenzhydrazide derivatives.

Introduction

Hydrazide-hydrazone derivatives are a well-established class of bioactive compounds with a wide spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor effects.[1] The benzhydrazide moiety, in particular, is a key pharmacophore in several clinically used drugs.[2] The introduction of a phenoxy group at the 4-position of the benzhydrazide core is a rational design strategy to potentially enhance biological activity, leveraging the known contributions of phenoxy rings in interacting with biological targets. This guide explores the probable mechanisms through which 4-phenoxybenzhydrazide compounds may exert their therapeutic effects, based on evidence from closely related chemical structures.

Potential Mechanisms of Action

Based on the activities of analogous compounds, 4-phenoxybenzhydrazide derivatives are likely to exhibit a range of biological effects mediated by several distinct mechanisms.

Antimicrobial and Antitubercular Activity

Hydrazide derivatives are renowned for their antitubercular properties, with isoniazid being a cornerstone of tuberculosis treatment.[3] The mechanism of action for many hydrazides against Mycobacterium tuberculosis involves the inhibition of crucial cellular processes.

-

Inhibition of Mycolic Acid Synthesis: One of the primary mechanisms of antitubercular hydrazides is the disruption of mycolic acid biosynthesis, a critical component of the mycobacterial cell wall.[4][5]

-

Targeting the Electron Transport Chain: More recent studies on phenoxy-containing antimycobacterial agents, such as phenoxyalkylbenzimidazoles, have identified QcrB, a component of the cytochrome bc1 oxidase in the electron transport chain, as a potential target.[6] It is plausible that 4-phenoxybenzhydrazide derivatives could act through a similar mechanism.

Anticancer Activity

Numerous benzhydrazide and hydrazone derivatives have demonstrated potent anticancer activity through various mechanisms, primarily centered on the induction of programmed cell death (apoptosis) and the inhibition of key kinases.

-

Induction of Apoptosis: A common mechanism for anticancer hydrazones is the induction of apoptosis in cancer cells.[7] This can be triggered through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, leading to the activation of caspases and subsequent cell death. Western blot analysis for cleaved caspases (e.g., caspase-3, -9) and PARP is a standard method to confirm apoptosis.[8]

-

Enzyme Inhibition:

-

Kinase Inhibition: Certain hydrazone derivatives have been identified as inhibitors of kinases involved in cancer progression, such as Microtubule Affinity Regulating Kinase 4 (MARK4).[7][9] Inhibition of MARK4 can lead to apoptosis in cancer cells.

-

G-Quadruplex Stabilization: Phenoxazine derivatives, which share the phenoxy moiety, have been shown to exert anticancer effects by stabilizing G-quadruplex DNA structures in telomeres and oncogene promoters.[10][11] This suggests a potential, though less direct, mechanism for 4-phenoxybenzhydrazide compounds.

-

Lysosomal Dysfunction: Some phenoxazine-containing compounds induce cancer cell death by accumulating in lysosomes and causing lysosomal membrane permeabilization.[12][13]

-

Enzyme Inhibition

Beyond anticancer and antimicrobial targets, hydrazide-hydrazones are known to inhibit a variety of enzymes.

-

Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE) Inhibition: Derivatives of 4-hydroxybenzohydrazide have been shown through in silico studies to have the potential to act as dual inhibitors of MAO-B and AChE, enzymes relevant in neurodegenerative diseases.[14]

-

Laccase Inhibition: Phenolic hydrazide-hydrazones can act as inhibitors of laccase, an enzyme found in some phytopathogenic fungi.[15][16]

Quantitative Data from Analogous Compounds

The following tables summarize the biological activities of various benzhydrazide and hydrazone derivatives that are structurally related to 4-phenoxybenzhydrazide compounds. This data can serve as a valuable reference for researchers designing and evaluating new derivatives.

Table 1: Antiglycation and Enzyme Inhibitory Activity of Benzohydrazone Derivatives

| Compound Class | Target | IC50 / Ki | Reference |

| 4-Methoxybenzoylhydrazones | Protein Glycation | IC50: 216.52 - 748.71 µM | [8] |

| 4-Hydroxybenzoic Acid Hydrazide-Hydrazones | Laccase | Ki: 24.0 - 26.4 µM (competitive) | [15] |

| 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives | MARK4 | IC50 (MCF-7): 27.39 µM (H4) | [9] |

| 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives | MARK4 | IC50 (A549): 45.24 µM (H4) | [9] |

| 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives | MARK4 | IC50 (MCF-7): 34.37 µM (H19) | [9] |

| 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives | MARK4 | IC50 (A549): 61.50 µM (H19) | [9] |

Table 2: Antimicrobial Activity of Hydrazide and Benzimidazole Derivatives

| Compound Class | Organism/Target | MIC / Activity | Reference |

| Hydrazide Compounds | Mycobacterium tuberculosis | >95% death at <31.5 µg/mL | [17] |

| Phenoxyalkylbenzimidazoles | Mycobacterium tuberculosis | MIC: 52 nM (most potent) | [18] |

| N'-(4-aryloxybenzylidene)-1H-benzimidazole-2-carbohydrazide | Mycobacterium tuberculosis H37Rv | MIC: 1.5 - 25 µg/mL | [19] |

Experimental Protocols

The following are detailed protocols for key experiments to elucidate the mechanism of action of 4-phenoxybenzhydrazide compounds.

Synthesis of 4-Phenoxybenzhydrazide Derivatives

This protocol describes a general method for the synthesis of N'-substituted-4-phenoxybenzohydrazides.

-

Synthesis of 4-Phenoxybenzhydrazide:

-

A mixture of methyl 4-phenoxybenzoate (1 equivalent) and hydrazine hydrate (1.2 equivalents) is refluxed in ethanol for 4-6 hours.

-

The reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold water, and recrystallized from ethanol to yield 4-phenoxybenzhydrazide.

-

-

Synthesis of N'-substituted-4-phenoxybenzohydrazides:

-

4-Phenoxybenzhydrazide (1 equivalent) and a substituted aldehyde or ketone (1 equivalent) are dissolved in ethanol.

-

A catalytic amount of glacial acetic acid is added, and the mixture is refluxed for 2-4 hours.

-

The reaction is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with ethanol, and dried.

-

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.[8][14][16]

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere.

-

-

Compound Treatment:

-

Prepare serial dilutions of the 4-phenoxybenzhydrazide compounds in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubate for 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[8][14]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for determining the inhibitory activity of 4-phenoxybenzhydrazide compounds against a specific enzyme.[6][14]

-

Reagent Preparation:

-

Prepare a suitable buffer solution at the optimal pH for the target enzyme.

-

Prepare stock solutions of the enzyme, substrate, and the 4-phenoxybenzhydrazide inhibitor.

-

-

Assay Procedure:

-

In a 96-well plate, add the buffer, varying concentrations of the inhibitor, and the enzyme.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at the optimal temperature.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Determine the percent inhibition for each concentration relative to the uninhibited control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[20]

-

To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.[21]

-

Western Blot for Apoptosis Markers

This protocol is for detecting the cleavage of key apoptotic proteins, such as Caspase-3 and PARP.[1][8][16]

-

Cell Lysis and Protein Quantification:

-

Treat cells with the 4-phenoxybenzhydrazide compound for the desired time.

-

Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., cleaved Caspase-3, total Caspase-3, cleaved PARP, total PARP, and a loading control like β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane again with TBST.

-

Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analyze the band intensities to determine the relative levels of the target proteins. An increase in the ratio of cleaved to total protein indicates the induction of apoptosis.

-

Mandatory Visualizations

Experimental Workflow

Caption: A proposed workflow for the synthesis and mechanistic evaluation of 4-phenoxybenzhydrazide compounds.

Apoptosis Signaling Pathways

Caption: The intrinsic and extrinsic pathways of apoptosis, common mechanisms for anticancer agents.

General Enzyme Inhibition Workflow

Caption: A simplified workflow illustrating competitive enzyme inhibition.

References

- 1. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 4. researchgate.net [researchgate.net]

- 5. China 4-Methoxybenzohydrazide Manufacturers Suppliers Factory - Free Sample - WANHONGRUN [zbwhr.com]

- 6. benchchem.com [benchchem.com]

- 7. cse.cuhk.edu.hk [cse.cuhk.edu.hk]

- 8. Apoptosis western blot guide | Abcam [abcam.com]

- 9. medium.com [medium.com]

- 10. Anticancer effects of phenoxazine derivatives combined with tumor necrosis factor-related apoptosis-inducing ligand on pancreatic cancer cell lines, KLM-1 and MIA-PaCa-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anticancer effects of phenoxazine derivatives revealed by inhibition of cell growth and viability, disregulation of cell cycle, and apoptosis induction in HTLV-1-positive leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4-Hydroxybenzoic Acid-Based Hydrazide–Hydrazones as Potent Growth Inhibition Agents of Laccase-Producing Phytopathogenic Fungi That Are Useful in the Protection of Oilseed Crops - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of Phenoxy Substituted Imidazo[1,2-b]Pyridazine-Based Amide Derivatives for Antibacterial and Anti-Tubercular Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. superchemistryclasses.com [superchemistryclasses.com]

- 15. A standard operating procedure for an enzymatic activity inhibition assay [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 18. youtube.com [youtube.com]

- 19. Synthesis and biological evaluation of novel N' (4-aryloxybenzylidene)- 1H-benzimidazole-2 carbohydrazide derivatives as anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

4-Phenoxybenzhydrazide: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenoxybenzhydrazide is a chemical compound belonging to the hydrazide class, characterized by a phenoxy group attached to a benzhydrazide core. While the broader class of benzhydrazides and their derivatives, hydrazones, have been extensively studied for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, specific research on 4-phenoxybenzhydrazide itself is limited in publicly available literature. This technical guide provides a comprehensive overview of the synthesis, and known chemical properties of 4-phenoxybenzhydrazide, drawing parallels from closely related analogues to infer its potential biological activities and mechanisms of action. This document aims to serve as a foundational resource to stimulate further research into this promising molecule.

Introduction

Benzhydrazide derivatives are a significant class of compounds in medicinal chemistry, known for their wide range of biological activities. The core structure, consisting of a benzene ring attached to a carbohydrazide group (-CONHNH2), provides a versatile scaffold for chemical modification. The introduction of a phenoxy group at the 4th position of the benzene ring yields 4-phenoxybenzhydrazide, a molecule with potential for unique biological interactions due to the combined features of the phenoxy and benzhydrazide moieties. This guide will detail the synthetic pathways to 4-phenoxybenzhydrazide and explore its potential biological significance based on the activities of structurally similar compounds.

Synthesis and Chemical Properties

The synthesis of 4-phenoxybenzhydrazide is a multi-step process that begins with the formation of its precursor, 4-phenoxybenzoic acid, which is then converted to an acid chloride before reacting with hydrazine.

Synthesis of 4-Phenoxybenzoyl Chloride

The key intermediate, 4-phenoxybenzoyl chloride, is typically synthesized from 4-phenoxybenzoic acid.

Experimental Protocol:

-

Reaction of 4-Phenoxybenzoic Acid with Thionyl Chloride: 4-Phenoxybenzoic acid is refluxed with an excess of thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF), under anhydrous conditions. The reaction mixture is typically heated for several hours to ensure complete conversion.

-

Work-up: After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure. The resulting crude 4-phenoxybenzoyl chloride is often a viscous oil or a low-melting solid and can be used in the next step without further purification.

Synthesis of 4-Phenoxybenzhydrazide

The final step involves the reaction of 4-phenoxybenzoyl chloride with hydrazine.

Experimental Protocol:

-

Reaction: 4-Phenoxybenzoyl chloride is dissolved in a suitable anhydrous solvent, such as toluene or dichloromethane. This solution is then added dropwise to a solution of hydrazine hydrate in an appropriate solvent, often with a base to neutralize the hydrochloric acid byproduct. The reaction is typically carried out at a low temperature (e.g., 0-10 °C) to control the exothermic reaction.

-

Work-up: After the addition is complete, the reaction mixture is stirred for a period to ensure completion. The resulting precipitate, 4-phenoxybenzhydrazide, is then collected by filtration, washed with water to remove any remaining salts, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Chemical Properties:

| Property | Value |

| Molecular Formula | C₁₃H₁₂N₂O₂ |

| Molecular Weight | 228.25 g/mol |

| Appearance | White to off-white solid (predicted) |

| Melting Point | Not reported |

| Solubility | Soluble in most organic solvents |

Potential Biological Activities (Inferred from Analogues)

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of benzhydrazide derivatives. These compounds often exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression and the induction of apoptosis. For instance, derivatives of 4-hydroxybenzohydrazide have been investigated as potential antioxidants and for their interactions with enzymes relevant to neurodegenerative diseases[1]. It is plausible that 4-phenoxybenzhydrazide and its derivatives could exhibit similar cytotoxic effects against various cancer cell lines.

Potential Anticancer Mechanisms (Hypothesized):

-

Enzyme Inhibition: Could potentially inhibit enzymes like histone deacetylases (HDACs) or kinases involved in cancer cell signaling.

-

Induction of Apoptosis: May trigger programmed cell death in cancer cells.

-

Cell Cycle Arrest: Could halt the proliferation of cancer cells at different phases of the cell cycle.

Antimicrobial Activity

The hydrazide-hydrazone scaffold is a well-established pharmacophore for antimicrobial agents[2][3]. Derivatives of various benzhydrazides have shown significant activity against a broad spectrum of bacteria and fungi. The mode of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. Therefore, 4-phenoxybenzhydrazide and its Schiff base derivatives are promising candidates for the development of new antimicrobial agents.

Potential Antimicrobial Targets (Hypothesized):

-

Bacterial Cell Wall Synthesis: Inhibition of enzymes involved in peptidoglycan synthesis.

-

DNA Gyrase: Interference with bacterial DNA replication.

-

Fungal Ergosterol Biosynthesis: Disruption of fungal cell membrane integrity.

Experimental Protocols for Biological Evaluation (General)

The following are general protocols that can be adapted for the biological evaluation of 4-phenoxybenzhydrazide and its derivatives.

In Vitro Anticancer Activity (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of a compound on cancer cell lines.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (dissolved in a suitable solvent like DMSO and diluted in cell culture medium) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Protocol:

-

Compound Preparation: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized suspension of the target microorganism.

-

Inoculation: Add the microbial suspension to each well of the microtiter plate.

-

Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Visualizations

Due to the lack of specific literature on the signaling pathways affected by 4-phenoxybenzhydrazide, the following diagrams represent a generalized workflow for its synthesis and a hypothetical signaling pathway that its derivatives might target based on the known mechanisms of similar compounds.

References

- 1. N′-[4-[(Substituted imino)methyl]benzylidene]-substituted benzohydrazides: synthesis, antimicrobial, antiviral, and anticancer evaluation, and QSAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Antimicrobial Spectrum of 4-Phenoxybenzhydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Benzhydrazides, a class of organic compounds characterized by a hydrazide functional group attached to a benzene ring, have garnered significant attention for their broad spectrum of biological activities, including notable antimicrobial properties. This technical guide focuses on 4-Phenoxybenzhydrazide as a representative member of this class, investigating its potential antimicrobial spectrum. Due to a lack of direct studies on 4-Phenoxybenzhydrazide, this document synthesizes data from a range of structurally related benzhydrazide derivatives to infer its likely activity profile and to provide a foundation for future research. This guide summarizes quantitative antimicrobial data, details common experimental protocols, and visualizes putative mechanisms of action to serve as a comprehensive resource for researchers in the field of drug discovery.

Introduction

Benzhydrazide and its derivatives form a versatile class of compounds with a wide array of pharmacological applications, including antibacterial, antifungal, anti-inflammatory, and anticonvulsant activities.[1][2] The core structure, consisting of a benzoic acid and a hydrazine, provides a flexible scaffold for chemical modification, allowing for the fine-tuning of its biological properties. 4-Phenoxybenzhydrazide, which incorporates a phenoxy group at the 4th position of the benzene ring, is a subject of interest for its potential antimicrobial efficacy. This guide explores the antimicrobial landscape of compounds structurally analogous to 4-Phenoxybenzhydrazide to build a predictive framework for its activity.

Predicted Antimicrobial Spectrum of 4-Phenoxybenzhydrazide

Antibacterial Activity of Benzhydrazide Derivatives

The antibacterial activity of benzhydrazide derivatives has been evaluated against a wide range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key indicator of a compound's potency.

| Compound Class/Derivative | Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) | Reference(s) |

| N'-(substituted benzylidene)-benzohydrazides | Staphylococcus aureus | 6.25 - 200 | Escherichia coli | 25 - >200 | [1][3] |

| Bacillus subtilis | 32 - 64 | Pseudomonas aeruginosa | 32 - >200 | [3] | |

| Enterococcus faecalis | 12.5 - 200 | Salmonella typhimurium | 6.25 - 100 | [3] | |

| 4-chlorophenylcyclohexanecarboxylic acid hydrazide-hydrazones | Staphylococcus aureus | 32 - 64 | Escherichia coli | 32 - 64 | [3] |

| Bacillus subtilis | 32 - 64 | Pseudomonas aeruginosa | 32 - 64 | [3] | |

| N-(4-fluorobenzylidene)benzohydrazide | Staphylococcus aureus | Not specified (Zone of Inhibition) | Klebsiella pneumoniae | Not specified (Zone of Inhibition) | [4] |

| Micrococcus luteus | Not specified (Zone of Inhibition) | Vibrio parahaemolyticus | Not specified (Zone of Inhibition) | [4] | |

| Bacillus subtilis | Not specified (Zone of Inhibition) | Proteus mirabilis | Not specified (Zone of Inhibition) | [4] |

Antifungal Activity of Benzhydrazide Derivatives

Several studies have highlighted the potential of benzhydrazide derivatives as antifungal agents. The data suggests that these compounds can be effective against a variety of pathogenic fungi.

| Compound Class/Derivative | Fungal Species | MIC (µg/mL) / IC50 (µg/mL) | Reference(s) |

| 4-aminobenzoic acid hydrazide derivatives | Candida albicans | 100 - 200 | [3] |

| Aspergillus niger | 50 | [3] | |

| Aspergillus flavus | 100 | [3] | |

| Fusarium oxysporum | 100 - 200 | [3] | |

| Cryptococcus neoformans | 100 - 200 | [3] | |

| 4-hydroxybenzoic acid-based hydrazide-hydrazones | Sclerotinia sclerotiorum | 0.5 - 1.8 (IC50) | [5] |

| Botrytis cinerea | Active at 50 µg/mL | [5] | |

| Cerrena unicolor | Active at 50 µg/mL | [5] | |

| (4-phenyl-1,3-thiazol-2-yl) hydrazine | Various pathogenic fungi | 0.0625 - 4 | [6] |

Experimental Protocols

The evaluation of antimicrobial activity for benzhydrazide derivatives typically follows standardized methodologies to ensure reproducibility and comparability of results. The most commonly employed techniques are the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the agar disc-diffusion method for preliminary screening.

Broth Microdilution Method for MIC Determination

This method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Figure 1: Workflow for MIC determination by broth microdilution.

Agar Disc-Diffusion Method

This is a qualitative or semi-quantitative method used to screen for antimicrobial activity. It involves placing paper discs impregnated with the test compound onto an agar plate that has been inoculated with a microorganism.

Figure 2: Workflow for the agar disc-diffusion assay.

Potential Mechanisms of Action

The precise molecular targets of 4-Phenoxybenzhydrazide are yet to be elucidated. However, studies on related benzhydrazide and hydrazone derivatives suggest several potential mechanisms of action. These proposed mechanisms provide a logical starting point for investigating the mode of action of 4-Phenoxybenzhydrazide.